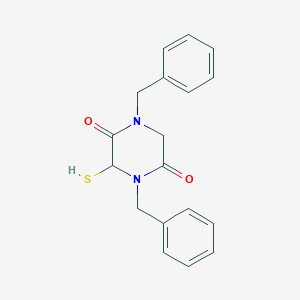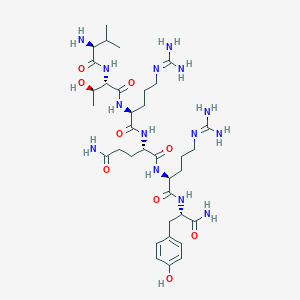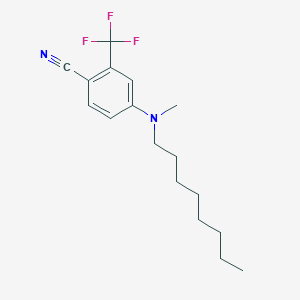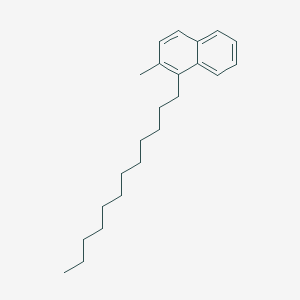![molecular formula C58H102N2O4 B12542238 1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine CAS No. 143586-74-7](/img/structure/B12542238.png)
1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two decyloxyphenyl groups attached to a piperazine ring, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine typically involves the reaction of 1,4-bis(bromomethyl)benzene with 3,4-bis(decyloxy)benzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction conditions need to be carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. The choice of solvents, reagents, and reaction conditions may be optimized to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylmethyl)piperazine: A simpler derivative with phenyl groups instead of decyloxyphenyl groups.
1,4-Bis(4-fluorophenyl)methyl piperazine: Contains fluorophenyl groups, offering different chemical and biological properties.
Uniqueness
1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine is unique due to the presence of decyloxy groups, which can influence its solubility, stability, and biological activity. The long alkyl chains in the decyloxy groups can also impact the compound’s interactions with biological membranes and other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
143586-74-7 |
|---|---|
Molecular Formula |
C58H102N2O4 |
Molecular Weight |
891.4 g/mol |
IUPAC Name |
1,4-bis[(3,4-didecoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C58H102N2O4/c1-5-9-13-17-21-25-29-33-45-61-55-39-37-53(49-57(55)63-47-35-31-27-23-19-15-11-7-3)51-59-41-43-60(44-42-59)52-54-38-40-56(62-46-34-30-26-22-18-14-10-6-2)58(50-54)64-48-36-32-28-24-20-16-12-8-4/h37-40,49-50H,5-36,41-48,51-52H2,1-4H3 |
InChI Key |
UYMJEFCENOGGFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12542179.png)




![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)



![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
